3-(4-Chlorophenoxy-methyl)-benzylamine
Description
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
[3-[(4-chlorophenoxy)methyl]phenyl]methanamine |
InChI |
InChI=1S/C14H14ClNO/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-8H,9-10,16H2 |
InChI Key |
DSNDUCUSCZRRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=CC=C(C=C2)Cl)CN |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
3-(4-Chlorophenoxy-methyl)-benzylamine has several notable applications across scientific disciplines:
1. Organic Synthesis:
- Building Block: It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals.
2. Biological Studies:
- Enzyme Inhibition: Research indicates its role as an inhibitor for specific enzymes, particularly in metabolic pathways. For instance, it has shown potential as a selective inhibitor for 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in testosterone biosynthesis.
- Receptor Binding Studies: The compound is also utilized in studying receptor interactions, contributing to the understanding of various biological processes.
3. Pharmaceutical Development:
- Therapeutic Applications: Its structural properties suggest potential therapeutic uses in treating conditions related to hormonal imbalances and metabolic disorders.
Research has highlighted several biological activities associated with this compound:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Inhibition of 17β-HSD3 | Testosterone biosynthesis | ~75 nM | |
| Antidiabetic potential | Type 2 diabetes model | Not specified | |
| Cytotoxic effects | Cancer cell lines | Variable |
Case Studies
1. Inhibition of 17β-HSD3:
A study utilized homology modeling and docking studies to design selective inhibitors based on the aryl benzylamine structure. Modifications to the benzylamine scaffold were found to enhance potency against the enzyme implicated in hormonal disorders.
2. Antidiabetic Potential:
In experimental models using db/db mice, oral supplementation with benzylamine derivatives showed promise in delaying obesity onset and managing blood glucose levels, highlighting the metabolic effects of this class of compounds.
3. Cytotoxicity Studies:
Substituted aryl benzylamines were evaluated for their cytotoxic effects on various cancer cell lines. These studies demonstrated the potential of these compounds as therapeutic agents, with varying degrees of effectiveness noted across different cell types.
Q & A
Q. What are the established synthetic routes for 3-(4-Chlorophenoxy-methyl)-benzylamine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of benzylamine derivatives typically involves nucleophilic substitution or reductive amination. For example, benzyl chloride derivatives react with amines under controlled temperatures (30–34°C) to form benzylamines, as demonstrated in benzylamine synthesis using excess ammonia (20:1 molar ratio) . For this compound, a two-step approach may apply:
Chlorophenoxy-methylation : Introduce the 4-chlorophenoxy-methyl group via alkylation of a benzyl halide intermediate.
Amine coupling : Use ammonia or primary amines under reflux in polar aprotic solvents (e.g., DMF).
Key factors affecting yield :
- Temperature control : Exothermic reactions require cooling to minimize side products like dibenzylamine .
- Purification : Distillation (185–192°C for benzylamine) or column chromatography improves purity.
Hypothetical Reaction Table :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Prioritize signals for the benzylamine NH₂ group (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm). The 4-chlorophenoxy-methyl group shows a singlet for the methylene bridge (δ 4.5–5.0 ppm) .
- ¹³C NMR : Identify carbons adjacent to electronegative groups (e.g., C-Cl at δ 120–130 ppm) .
- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. ESI-MS can confirm the molecular ion peak ([M+H]⁺ expected at m/z 262.07 for C₁₃H₁₂ClNO) .
- IR Spectroscopy : Look for N-H stretches (3300–3500 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives when varying substituents or reaction scales?
Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., over-alkylation or oxidation). To address this:
Mechanistic Analysis : Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation. For example, highlights nucleophilic substitution pathways where steric hindrance from bulky amines reduces yields .
Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) systematically. For instance, excess ammonia in benzylamine synthesis minimizes dibenzylamine formation but requires careful distillation .
Scale-Up Adjustments : Pilot-scale reactions may require modified cooling rates or solvent volumes to maintain yields observed in small batches.
Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound, and how do these models align with experimental data?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or MOE can estimate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration. For benzylamine derivatives, LogP ≈ 2.5–3.5 suggests moderate membrane permeability .
- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP2D6 inhibition) can be modeled via docking simulations (AutoDock Vina).
- Validation : Compare in vitro assays (e.g., hepatic microsomal stability) with computational results. notes structural similarities to agrochemicals, which may guide target receptor modeling .
Q. How does polymorphism in this compound derivatives affect their biological activity, and what experimental methods can characterize these forms?
Methodological Answer: Polymorphism impacts solubility and bioavailability. Characterization methods include:
- X-ray Diffraction (XRD) : Resolves crystal lattice differences. demonstrates polymorph screening for a related benzylamine hydrochloride compound .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions. For example, a polymorph with a 10°C higher melting point may exhibit slower dissolution rates.
- Dissolution Testing : Compare bioavailability in simulated biological fluids (e.g., PBS pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
